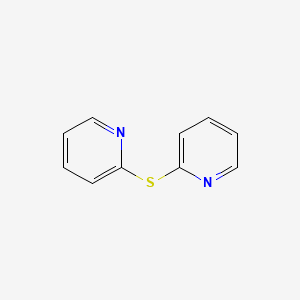

2,2'-Thiodipyridine

Übersicht

Beschreibung

2,2’-Thiodipyridine, also known as 2,2’-Dithiodipyridine, is an organic compound with the molecular formula C10H8N2S2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and dichloromethane. This compound is widely used in various fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2’-Thiodipyridine can be synthesized through the reaction of pyridine with sulfur powder under a nitrogen atmosphere. The reaction is typically carried out at room temperature or under inert gas conditions to prevent oxidation. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, 2,2’-Thiodipyridine is produced using similar methods but on a larger scale. The process involves the use of pyridine and sulfur in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize costs and maximize production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Thiodipyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-Thiodipyridine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the determination of sulfhydryl groups and in the preparation of amino acid active esters and thio esters of phosphoric acid.

Biology: It is used in the reconstitution of reduced interchain disulfide bonds of monoclonal antibodies and as a thiol crosslinking agent.

Industry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.

Wirkmechanismus

2,2’-Thiodipyridine exerts its effects through the formation of disulfide bonds. It mediates inter-unit disulfide cross-linking, which is crucial in the stabilization of protein structures. It interacts with carbon nucleophiles to yield thiopyridyl derivatives, which are important intermediates in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2’-Dipyridyl disulfide

- 2-Mercaptopyridine

- 5,5’-Dithiobis(2-nitrobenzoic acid)

Uniqueness

2,2’-Thiodipyridine is unique due to its ability to form stable disulfide bonds, making it a valuable reagent in both chemical and biological applications. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its importance compared to similar compounds.

Biologische Aktivität

2,2'-Thiodipyridine, also known as 2,2'-dithiodipyridine (DTDP), is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action and relevant case studies.

This compound is characterized by its disulfide structure, which consists of two pyridine rings connected by a sulfur-sulfur bond. The molecular formula is , and it serves as an oxidizing agent in various biochemical reactions. Its reactivity with thiols makes it a valuable reagent in molecular biology and peptide synthesis .

The biological activity of this compound primarily revolves around its ability to oxidize thiols, leading to the formation of disulfides. This oxidation process has several implications for cellular signaling and metabolism:

- Calcium Mobilization : In pancreatic beta-cells, this compound induces a biphasic increase in cytoplasmic free calcium concentration . This effect is mediated through membrane depolarization and the activation of L-type voltage-gated calcium channels. The compound's action leads to alterations in calcium homeostasis that are critical for insulin secretion .

- Enzyme Activation : Small concentrations of this compound have been shown to activate aldehyde dehydrogenase in sheep liver cytoplasm, suggesting a role in metabolic regulation . This activation is dependent on the presence of NAD and indicates potential applications in enhancing detoxification pathways.

- Oxidative Stress Response : The compound induces oxidative stress by increasing the disulfide form of glutathione (GSSG) in cells. This shift in redox status can lead to cellular damage or apoptosis, particularly in sensitive cell lines such as yeast . The relationship between GSSG/GSH ratios and cellular sensitivity to oxidative stress highlights the potential use of this compound in studying redox biology.

Case Studies and Research Findings

Several studies have elucidated the biological effects of this compound:

- Calcium Dynamics in Beta-Cells : A study demonstrated that exposure to this compound caused a rapid increase in intracellular calcium levels in pancreatic beta-cells. This effect was reversible and dependent on extracellular calcium availability, underscoring the compound's role as a modulator of calcium signaling .

- Toxicity Assessment : Research on Saccharomyces cerevisiae (yeast) showed that exposure to this compound resulted in increased oxidative stress markers and cell death. Mutant strains lacking certain antioxidant genes exhibited heightened sensitivity to the compound, highlighting its potential as a tool for studying oxidative stress responses .

- Enzyme Activity Modulation : Another investigation revealed that varying concentrations of this compound could modulate esterase activity in liver cells. This suggests that the compound may influence metabolic pathways by altering enzyme functions through thiol oxidation .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-pyridin-2-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYNZOSCOWGGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334554 | |

| Record name | 2,2'-Thiodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4262-06-0 | |

| Record name | 2,2'-Thiodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.